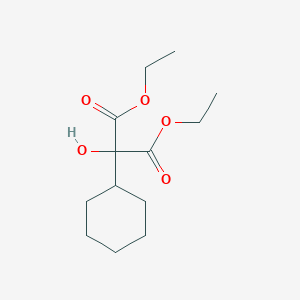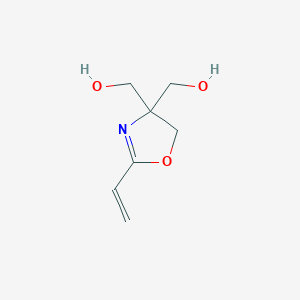
(2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol is a chemical compound with a unique structure that includes an oxazole ring and two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol can be achieved through several methods. Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . These reactions typically require specific conditions, such as the presence of a base or acid catalyst and controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can convert the hydroxymethyl groups into aldehydes or carboxylic acids . Reduction reactions may involve the conversion of the oxazole ring into a more saturated structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The conditions for these reactions often involve specific solvents and temperatures to ensure optimal reaction rates and product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce more saturated compounds .
Scientific Research Applications
(2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways . In medicine, this compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities . In industry, it may be used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes . The hydroxymethyl groups may also play a role in its biological activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol include other oxazole derivatives such as 2-ethyl-4,5-dihydro-1,3-oxazole and 2,4,4-trimethyl-2-oxazoline . These compounds share the oxazole ring structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Uniqueness: What sets this compound apart is the presence of both an ethenyl group and two hydroxymethyl groups.
Properties
CAS No. |
54639-28-0 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
[2-ethenyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C7H11NO3/c1-2-6-8-7(3-9,4-10)5-11-6/h2,9-10H,1,3-5H2 |
InChI Key |
RDOSXIQPPIHDOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC(CO1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



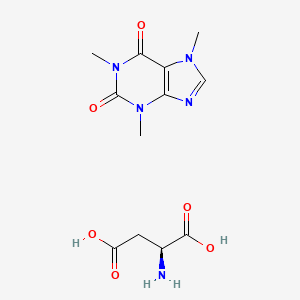
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
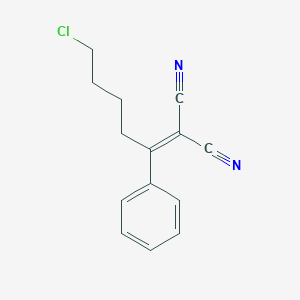


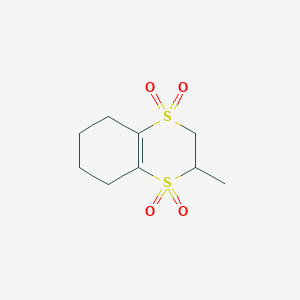
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
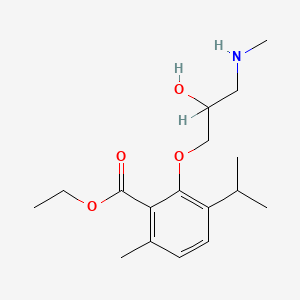
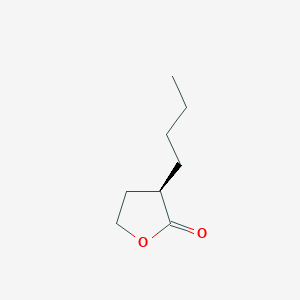
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
